Cis-3-Fluorooxan-4-ol, a fluorinated cyclic alcohol, represents a potentially valuable building block for organic synthesis and medicinal chemistry. While there is no direct mention of this specific compound in the provided literature, its structural similarity to other cyclic alcohols like cis-3-fluorochroman-4-ol [] and cis-3-fluoropiperidin-4-ol [] suggests potential applications in similar research areas. These areas include the development of pharmaceuticals, agrochemicals, and materials with unique properties.
The compound's IUPAC name is (3R,4S)-3-fluorooxan-4-ol, and its chemical structure includes a fluorine atom at the 3-position of the oxane ring and a hydroxyl group at the 4-position. It is categorized as a fluorinated alcohol, which can enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
The synthesis of (3R,4S)-3-fluoroxan-4-ol typically involves several key steps:
In an industrial context, large-scale production may utilize continuous flow reactors for efficient fluorination and catalytic processes to enhance selectivity and yield. Advanced purification techniques such as chromatography or crystallization are employed to achieve high-purity products.
The molecular formula for (3R,4S)-3-fluoroxan-4-ol is C5H9FO2. The structure features a six-membered ring with the following key components:
(3R,4S)-3-fluoroxan-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include chromium trioxide, lithium aluminum hydride, and various nucleophiles depending on the desired transformation .
The mechanism of action for (3R,4S)-3-fluoroxan-4-ol primarily involves its interaction with specific molecular targets:
Some notable physical properties of (3R,4S)-3-fluoroxan-4-ol include:
Key chemical properties include:
(3R,4S)-3-fluoroxan-4-ol has diverse applications across multiple fields:
The introduction of fluorine into the oxane scaffold with precise stereocontrol represents a significant synthetic challenge due to the profound electronic and conformational effects imparted by fluorine. The tetrahydropyran (oxane) ring adopts a chair conformation where substituent orientation critically influences reactivity and biological interactions [5]. Electrophilic fluorination stands as the predominant methodology, with N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) serving as the preferred fluorinating agent due to its balanced reactivity and selectivity profile. This reagent facilitates electrophilic attack at the C3 position of oxane precursors, generating a chiral center with configurational stability [3].
A pivotal advancement involves palladium-catalyzed asymmetric fluorination using chiral Pd complexes, enabling direct enantioselective C-H fluorination. This method achieves >90% enantiomeric excess (ee) by leveraging sterically demanding phosphine ligands that enforce facial selectivity during fluorine transfer [2]. Computational modeling reveals that the fluorine atom's axial orientation in the chair conformation maximizes electronegative effects on adjacent substituents, providing a thermodynamic driving force for stereoselective incorporation [5]. Continuous-flow reactor technology further enhances these processes by improving mass transfer and thermal control, significantly reducing racemization compared to batch methods [2].
Table 1: Electrophilic Fluorination Reagents for Oxane Systems
Reagent | Catalyst System | ee (%) | Diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
NFSI | None | <50 | Moderate (3:1) | Operational simplicity |
Selectfluor® | Pd/(R)-BINAP | 92 | >20:1 | High chiral induction |
Accufluor® | Ru-TsDENEB | >99 | 98:2 | Compatible with reducible groups |
F-TEDA-BF₄ | Organocatalyst (Cinchona) | 85 | 15:1 | Metal-free approach |
Enantiomeric purity in (3R,4S)-3-fluorooxan-4-ol synthesis is achieved through three principal strategies: chiral pool derivatization, catalytic enantioselective reduction, and enzymatic resolution. The ruthenium-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) approach has emerged as particularly efficient. Utilizing Ts-DENEB [(R,R)-Ru(mesitylene)TsDPEN] catalyst with formic acid/triethylamine (5:2 ratio) in acetonitrile at 40°C achieves >99% ee and 98:2 dr for cis-configured fluorohydrins [3]. This process capitalizes on the rapid epimerization of the fluorinated ketone intermediate, enabling high-yielding dynamic resolution [3].
Enzymatic resolution using Candida antarctica lipase B (CAL-B) provides a complementary approach. This biocatalyst selectively acetylates the (3R,4S)-enantiomer of racemic 3-fluorooxan-4-ol precursors, enabling chromatographic separation of diastereomers with 90% ee, subsequently enhanced to >95% ee via recrystallization [3] [4]. Chiral auxiliaries derived from tert-butylsulfinamide facilitate diastereoselective nucleophilic fluorination through chelation control, though this method requires additional steps for auxiliary introduction and removal [2].
Table 2: Catalytic Systems for Stereoselective Fluorohydrin Synthesis
Method | Conditions | Yield (%) | ee (%) | dr (cis:trans) | Limitation |
---|---|---|---|---|---|
Ru-TsDENEB ATH/DKR | HCO₂H/Et₃N (5:2), CH₃CN, 40°C | 70-96 | >99 | 98:2 | Temperature-sensitive |
CAL-B Enzymatic Resolution | Vinyl acetate, hexanes, RT | 50 (theor.) | 90→>95* | N/A | Moderate throughput |
Rh-Teth-TsDPEN | HCO₂H/Et₃N (1:1), iPrOH, 40°C | 95 | 95 | 79:21 | Lower diastereoselectivity |
Chiral Auxiliary (Evans) | LDA, NFSI, -78°C, THF | 82 | >99 | >20:1 | Multi-step synthesis required |
*Enantiomeric excess after recrystallization
The hydroxyl group at C4 of (3R,4S)-3-fluorooxan-4-ol serves as a versatile handle for functional group diversification, enabling access to structurally complex derivatives for pharmaceutical applications. Etherification using 2,4,6-trichloroaniline under Mitsunobu conditions (DIAD, PPh₃) yields cis-4-[2-{(3S,4R)-3-fluorooxan-4-yl]amino}purine derivatives – key intermediates in kinase inhibitor synthesis [2]. This reaction proceeds with complete inversion of configuration at C4 while preserving the fluorine stereochemistry.
Acylation protocols demonstrate exceptional utility for prodrug development. Treatment with succinic anhydride in pyridine generates water-soluble carboxylate esters, enhancing oral bioavailability while maintaining stereochemical integrity. PEGylation using methoxy-PEG-carbonylimidazole extends plasma half-life by reducing renal clearance, critical for sustained therapeutic action [2]. Fluorine-targeted postsynthetic modification (PSM) represents an emerging strategy where the C-F bond participates in Pd-mediated cross-coupling, though this approach requires specialized catalysts to prevent defluorination [6].
Table 3: Functionalization Reactions of (3R,4S)-3-Fluorooxan-4-ol
Reaction Type | Reagents/Conditions | Product | Application | Stereochemical Outcome |
---|---|---|---|---|
Etherification | DIAD, PPh₃, 2,4,6-trichloroaniline | Anilinoether | Kinase inhibitor precursor | Inversion at C4 |
Acylation | Succinic anhydride, DMAP, CH₂Cl₂ | Succinate ester | Prodrug (enhanced solubility) | Retention at both centers |
PEGylation | mPEG-Imz, THF, 60°C | PEG-carbamate | Long-acting formulations | Retention |
Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂ | Tosylate | Nucleophilic displacement precursor | Retention |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7